6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLGBIMSTYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6,7 Dimethoxy N 3 Nitrophenyl Quinazolin 4 Amine
Established Synthetic Pathways for the Quinazoline (B50416) Core and Related Compounds
The construction of the quinazoline framework is a cornerstone of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into multi-step classical syntheses and modern catalytic approaches.
A predominant and versatile method for synthesizing 4-aminoquinazoline derivatives involves a multi-step sequence starting from readily available anthranilic acid derivatives. For the specific 6,7-dimethoxy substitution pattern, the synthesis often commences with 2-amino-4,5-dimethoxybenzoic acid.
A common pathway involves the following key transformations:
Formation of Quinazolinone: The initial step is the cyclization of the anthranilic acid derivative to form a quinazolinone. For instance, 2-amino-4,5-dimethoxybenzoic acid can be reacted with urea (B33335) in a solid-phase fusion reaction to produce 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. google.com
Chlorination: The resulting quinazolinone is then converted into a more reactive intermediate. A crucial step is the chlorination of the hydroxyl groups (or keto groups in their enol form) at the C2 and C4 positions. This is typically achieved by heating the quinazolinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to yield 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.net
Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position of the dichloroquinazoline is highly susceptible to nucleophilic attack. This allows for the selective introduction of an amine. Reacting the dichloro-intermediate with an appropriate aniline (B41778) derivative leads to the formation of the desired 4-anilinoquinazoline (B1210976). The chlorine at C2 is less reactive, allowing for selective substitution at C4 under controlled conditions. researchgate.net
An alternative to starting with 2-amino-4,5-dimethoxybenzoic acid is to begin with veratrole (1,2-dimethoxybenzene). This route involves nitration, reduction to form 3,4-dimethoxyaniline, followed by ureaization and cyclization to build the quinazoline core. google.com
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts to construct heterocyclic rings like quinazoline, often through more atom-economical and efficient one-pot procedures. mdpi.com These methods typically involve the formation of key C-N and C=N bonds through catalytic cycles.
Various metals have been employed, each with unique advantages:
Copper (Cu) Catalysis: Copper catalysts are widely used for synthesizing quinazolines and their derivatives. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, benzyl (B1604629) amines, and sodium azide (B81097) can produce quinazolines. frontiersin.org Copper salts like CuBr, often paired with ligands like L-proline, can facilitate the synthesis of 4-aminoquinazolines from 2-iodo/2-bromobenzimidamides and aldehydes. frontiersin.orgorganic-chemistry.org
Iron (Fe) Catalysis: Being an inexpensive and abundant metal, iron has gained traction as a catalyst. Iron(II) bromide (FeBr₂) has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and other amines under aerobic conditions. mdpi.com A relay catalysis system involving both iron and copper has been developed for a domino protocol to synthesize 2-phenylquinazolin-4-amines from o-halobenzonitriles and benzaldehydes. frontiersin.org
Palladium (Pd) Catalysis: Palladium catalysts are well-known for their role in cross-coupling reactions. Pd-catalyzed cascade reactions have been developed for the synthesis of 4-aminoquinazolines from o-benzyl benzamide (B126) oximes and 2-iodobenzonitrile. mdpi.com Another approach involves the palladium-catalyzed intramolecular C-H amidination of N-arylamidines with isonitriles. organic-chemistry.org
Cobalt (Co) Catalysis: Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles provides an efficient, ligand-free route to quinazolines under mild conditions. mdpi.com
These catalytic methods offer alternatives to traditional multi-step syntheses, often with benefits such as milder reaction conditions, higher yields, and broader substrate compatibility. mdpi.com
Table 1: Comparison of Catalytic Systems for Quinazoline Core Synthesis This table is interactive. You can sort and filter the data.
| Metal Catalyst | Common Precursors | Key Features | Reference |
|---|---|---|---|
| Copper (Cu) | 2-halobenzaldehydes, 2-halobenzimidamides, aldehydes, amines | Versatile for one-pot, multi-component reactions; often uses ligands like L-proline. | frontiersin.orgorganic-chemistry.org |
| Iron (Fe) | 2-aminobenzylamines, amines, o-halobenzonitriles | Inexpensive, abundant, and can be used in aerobic conditions. | mdpi.com |
| Palladium (Pd) | o-benzyl benzamide oximes, N-arylamidines, isonitriles | Effective for cascade and C-H activation strategies. | mdpi.comorganic-chemistry.org |
| Cobalt (Co) | 2-aminoaryl alcohols, nitriles | Enables ligand-free dehydrogenative synthesis under mild conditions. | mdpi.com |
Specific Synthetic Routes to 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
The most direct and widely adopted method for the synthesis of the title compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a pre-formed 4-chloro-6,7-dimethoxyquinazoline (B18312) intermediate with 3-nitroaniline (B104315).
The key intermediate, 4-chloro-6,7-dimethoxyquinazoline, is typically prepared from 6,7-dimethoxyquinazolin-4(3H)-one via chlorination with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). webofproceedings.org The subsequent reaction with 3-nitroaniline displaces the highly reactive chlorine atom at the C4 position to yield the final product.
The efficiency and yield of the SNAr reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-nitroaniline are highly dependent on the reaction conditions. Several parameters can be optimized to achieve the desired outcome.
Solvent: A variety of solvents can be used, with polar protic solvents like isopropanol (B130326) or ethanol (B145695) being common choices where the reaction is often carried out at reflux temperature. researchgate.net Aprotic solvents such as tetrahydrofuran (B95107) (THF), often mixed with water, are also effective. nih.gov
Temperature: The reaction is typically conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent. Microwave irradiation has emerged as a powerful technique to accelerate this type of N-arylation, significantly reducing reaction times from hours to minutes and often improving yields. nih.govbeilstein-journals.org
Catalyst/Base: While the reaction can proceed without a catalyst, the addition of an acid or base can influence the rate. Often, the reaction is performed under neutral or slightly acidic conditions, with the HCl generated being tolerated or neutralized by an excess of the aniline nucleophile. nih.gov Base-free protocols have been successfully developed, particularly for microwave-assisted syntheses. nih.gov
Reactant Stoichiometry: Using a slight excess of the aniline derivative (e.g., 1.05 equivalents) can help drive the reaction to completion. researchgate.net
The optimization of these conditions is crucial for minimizing side products and maximizing the yield of this compound.
Table 2: Typical Conditions for N-Arylation of 4-Chloroquinazolines This table is interactive. You can sort and filter the data.
| Aniline Derivative | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted Anilines | Isopropanol | Reflux, 6 h | Satisfactory | researchgate.net |
| N-Methylanilines | THF/H₂O (1:1) | Microwave, 110 °C, 20 min | Up to 96% | researchgate.net |
| Primary Anilines | THF/H₂O (1:1) | Microwave, 2 h | 74-78% | nih.gov |
| Substituted Anilines | Acetic Acid | Reflux, 15 min | Not specified | nih.gov |
The isolation and purification of this compound from the reaction mixture typically involve standard laboratory procedures.
Initial Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. If acetic acid is used as a solvent, it can be evaporated, followed by the addition of ice-water and adjustment of the pH with a base like ammonia (B1221849) to induce precipitation. nih.gov The crude solid can then be collected by filtration.
Washing: The filtered solid is washed with water to remove any inorganic salts and then with a suitable organic solvent (such as ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. researchgate.netnih.gov
Recrystallization: For further purification, recrystallization from an appropriate solvent (e.g., ethanol) is a common technique to obtain a crystalline solid with high purity. ptfarm.pl
Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica (B1680970) gel is an effective method. A mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes are typical eluent systems used for purifying quinazoline derivatives. researchgate.netsemanticscholar.org The progress of the purification is monitored by thin-layer chromatography (TLC). ptfarm.pl
The final purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds. The primary locations for derivatization are the nitro group on the phenyl ring and the amino group at the 6-position of the quinazoline core, should it be introduced.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation is typically achieved using reducing agents like iron powder with ammonium (B1175870) chloride in an alcohol/water solvent system, or through catalytic hydrogenation. nih.gov
Functionalization of the Resulting Amino Group: The newly formed aniline-type amino group is a nucleophile that can undergo a wide range of reactions:
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides would yield the corresponding amides and sulfonamides.
Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can introduce various alkyl substituents.
Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would lead to the formation of urea or thiourea derivatives.
These derivatization strategies allow for systematic structural modifications to investigate structure-activity relationships, making the this compound scaffold a valuable platform for developing new chemical entities.
Modification of the Phenyl Ring Substituent
The 3-nitrophenyl group attached at the N4 position offers a versatile handle for chemical modification. The nitro functional group is a key site for derivatization, with its reduction to an amino group being the most common and pivotal transformation. This conversion opens up a plethora of subsequent chemical reactions.
A standard and efficient method for the reduction of the nitro group is the use of iron powder in the presence of an ammonium chloride solution, with a solvent system such as ethanol/water, heated to reflux. mdpi.commdpi.com This reaction transforms the nitro derivative into 4-N-(3-aminophenyl)-6,7-dimethoxyquinazoline, a key intermediate for further functionalization.
The resulting primary amine is nucleophilic and can undergo various reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).
Table 1: Representative Derivatization Reaction of the Phenyl Ring
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Fe, NH₄Cl, EtOH/H₂O | N¹-(6,7-dimethoxyquinazolin-4-yl)benzene-1,3-diamine | Nitro Reduction |
| N¹-(6,7-dimethoxyquinazolin-4-yl)benzene-1,3-diamine | Acetyl Chloride | N-(3-acetamido-phenyl)-6,7-dimethoxy-quinazolin-4-amine | Acylation |
| N¹-(6,7-dimethoxyquinazolin-4-yl)benzene-1,3-diamine | Benzenesulfonyl Chloride | N-(3-(phenylsulfonamido)phenyl)-6,7-dimethoxyquinazolin-4-amine | Sulfonylation |
Elaboration of the Quinazoline Scaffold
Modification of the quinazoline core, specifically at the 6- and 7-positions, is a crucial strategy for fine-tuning the properties of the molecule. nih.gov The methoxy (B1213986) groups at these positions are common targets for chemical elaboration.
Demethylation: The methoxy groups (-OCH₃) can be cleaved to yield hydroxyl groups (-OH) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting di-hydroxy quinazoline derivative serves as a versatile platform for further synthesis.
O-Alkylation/O-Arylation: The hydroxyl groups can be subsequently alkylated or arylated to introduce a variety of ether linkages. For example, reacting the di-hydroxy intermediate with different alkyl halides in the presence of a base (e.g., K₂CO₃) can generate a library of derivatives with varying chain lengths, branching, or terminal functional groups on the side chains. This approach is fundamental in developing derivatives with altered solubility, lipophilicity, and target-binding profiles. rjsocmed.com
These synthetic strategies enable the creation of diverse analogs, which is essential for investigating the impact of substitutions on the quinazoline scaffold. nih.gov
Table 2: Example Reactions for Quinazoline Scaffold Elaboration
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | BBr₃ | 4-((3-nitrophenyl)amino)quinazoline-6,7-diol | Demethylation |
| 4-((3-nitrophenyl)amino)quinazoline-6,7-diol | Benzyl bromide, K₂CO₃ | 6,7-bis(benzyloxy)-N-(3-nitrophenyl)quinazolin-4-amine | O-Alkylation |
Analytical Characterization Techniques in Synthetic Organic Chemistry Research
The structural confirmation and purity assessment of this compound and its derivatives are accomplished using a suite of standard spectroscopic and analytical methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR is used to determine the number and type of carbon atoms in the molecule. mdpi.comnih.gov
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which can definitively establish the molecular formula. mdpi.commdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the title compound, characteristic absorption bands would be observed for N-H stretching (amine), C=N and C=C stretching (quinazoline ring), Ar-NO₂ stretching (nitro group), and C-O stretching (methoxy groups). researchgate.netmagtechjournal.com
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula. researchgate.net
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. nih.govnih.gov
Melting Point: The melting point is a crucial indicator of a compound's purity. A sharp and defined melting point range is characteristic of a pure crystalline substance. researchgate.netmagtechjournal.com
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment, connectivity, and count |
| ¹³C NMR | Carbon skeleton and chemical environment |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula |
| Infrared (IR) Spectroscopy | Presence of key functional groups |
| Elemental Analysis | Percentage composition of C, H, N |
| X-ray Crystallography | Unambiguous 3D molecular structure |
| Melting Point | Assessment of purity |
Structure Activity Relationship Sar and Rational Design Principles of 6,7 Dimethoxy N 3 Nitrophenyl Quinazolin 4 Amine Analogs
Influence of Substituents on the Quinazoline (B50416) Ring System
The quinazoline ring is a foundational element of this compound class, and its substitution pattern is a critical determinant of biological activity. Modifications to this core can significantly impact binding affinity and selectivity.
Role of Methoxy (B1213986) Groups at Positions 6 and 7
The methoxy groups at the 6 and 7 positions of the quinazoline ring are not merely decorative; they are pivotal for the compound's biological activity. nih.govresearchgate.netingentaconnect.com Research has consistently shown that these 6,7-dialkoxy substitutions are optimal for the cytotoxic potential of quinazoline derivatives. researchgate.net These groups play a crucial role in the binding of the molecule to its target, often forming key interactions within the active site. nih.govresearchgate.net Computational and in vitro data highlight the importance of these dimethoxy groups for potent inhibitory activity. nih.gov Their presence is a recurring motif in many potent kinase inhibitors, underscoring their significance in the rational design of new therapeutic agents. nih.govresearchgate.net
Impact of Aniline (B41778) Substitutions on Biological Activity
The nature and position of substituents on the aniline ring dramatically modulate the biological effects of 4-anilinoquinazolines. The 3-nitrophenyl group in the titular compound is a key feature influencing its activity. Generally, the aniline ring is an important factor in the efficacy of this class of drugs. nih.gov Studies have shown that substitutions with large, lipophilic, and electron-withdrawing groups on the aniline ring are often preferred. ijcce.ac.ir For instance, the presence of a nitro group on the aniline skeleton has been associated with highly active derivatives in some studies of 4-anilinoquinazolines. nih.gov
Conformational Analysis and Ligand-Target Interactions
The three-dimensional conformation of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine and its analogs is crucial for their interaction with biological targets. The spatial arrangement of the quinazoline core and the substituted aniline ring dictates how the molecule fits into the binding pocket of a target protein, such as a kinase.
Computational Chemistry and Molecular Modeling Studies
Computational techniques are invaluable tools in the design and optimization of quinazoline-based inhibitors. researchgate.net These methods provide a molecular-level understanding of ligand-target interactions and can predict the biological activity of novel compounds.
Quantum Mechanical Calculations (e.g., DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. semanticscholar.org DFT can be used to calculate molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.netrsc.org These calculations help in understanding how substitutions on the quinazoline and aniline rings affect the electronic distribution and, consequently, the binding affinity of the compound. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. tandfonline.comnih.gov Docking studies can predict the preferred binding pose of a quinazoline derivative within the active site of a kinase, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govscholarsportal.info
Following docking, MD simulations can provide a dynamic view of the ligand-protein complex, assessing its stability over time. tandfonline.com These simulations reveal how the ligand and protein adapt to each other and can highlight the importance of specific interactions for maintaining a stable bound state. bohrium.com For 4-anilinoquinazoline (B1210976) derivatives, MD simulations have been used to confirm the stability of the docked poses and to understand the conformational changes that occur upon binding. tandfonline.comnih.gov
Interactive Data Table: Summary of Key Structural Features and Their Impact
| Structural Feature | Position(s) | Role in Biological Activity |
|---|---|---|
| Methoxy Groups | 6 and 7 | Optimal for cytotoxic potential; crucial for binding to target active sites. |
| Aniline Ring Substituent | 3 (Nitro Group) | Modulates biological effects; electron-withdrawing groups can enhance activity. |
| Quinazoline Nitrogen | 1 and 3 | Forms key hydrogen bonds with target protein residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogs involves the development of mathematical models to correlate the structural and physicochemical properties of these compounds with their biological activities. These models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to the broader class of 4-anilinoquinazoline derivatives, which includes the target compound.
2D-QSAR studies on 4-anilinoquinazoline derivatives have identified several key molecular descriptors that influence their biological activity, often as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). chalcogen.robrieflands.com These models often employ statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to establish a relationship between descriptors and activity. chalcogen.ro Important descriptors frequently identified include:
Topological and Steric Parameters: Molecular shape, size, and branching are critical.
Electronic Properties: The distribution of charges, dipole moments, and the presence of electron-donating or electron-withdrawing groups significantly impact activity. For instance, the presence of a nitro group, as in the titular compound, influences the electronic landscape of the molecule.
Lipophilicity (LogP): This descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in target enzymes.
A typical 2D-QSAR model might take the form of a linear equation where the biological activity (e.g., pIC50) is a function of these descriptors. For a series of 4-anilinoquinazoline analogs, a model was developed using MLR that showed a strong correlation between the predicted and actual activities, with a correlation coefficient (r²) of 0.912 and a cross-validated correlation coefficient (q²) of 0.800. chalcogen.ro Key contributing descriptors in this model included electro-topological state indices and counts of specific atoms like chlorine and bromine, highlighting the importance of electronic and steric factors. chalcogen.ro
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.gov These methods require the alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov
For 4-anilinoquinazoline derivatives, 3D-QSAR studies have consistently shown that:
Steric Fields: Bulky substituents are often favored in specific regions, while they may be detrimental in others. For the 4-anilino moiety, the substitution pattern is critical. Studies have suggested that meta-substituents on the aniline ring, such as the nitro group in the target compound, are more favorable for activity than ortho-substituents. nih.gov
Electrostatic Fields: The presence of electronegative or electropositive groups can significantly enhance binding affinity. Contour maps often indicate that electronegative groups are preferred in certain areas around the quinazoline core and the aniline ring, which can guide the placement of substituents like halogens or nitro groups. nih.gov
The statistical robustness of these models is crucial and is typically validated using a test set of compounds not used in the model's development. A high predictive correlation coefficient (pred_r²) for the test set indicates a reliable and predictive QSAR model. chalcogen.ro
| QSAR Method | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| 2D-QSAR (MLR) | r² (training set) | 0.912 | High correlation between descriptors and activity for the training set. chalcogen.ro |
| q² (cross-validation) | 0.800 | Good internal model robustness and predictability. chalcogen.ro | |
| F-test value | 60.51 | High statistical significance of the model. chalcogen.ro | |
| pred_r² (test set) | 0.604 | Acceptable predictive power for external compounds. chalcogen.ro | |
| 3D-QSAR (CoMFA/CoMSIA) | q² | > 0.5 | Indicates a model with good predictive ability. nih.gov |
| pred_r² | > 0.6 | Denotes a model with strong external predictive power. |
Rational Design Strategies for Enhanced Biological Performance
The rational design of analogs of this compound is guided by an understanding of its structure-activity relationships (SAR), often in the context of inhibiting specific biological targets like protein kinases. mdpi.com The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and design strategies typically focus on optimizing interactions with the ATP-binding site of these enzymes. mdpi.comrsc.org
Key strategies for enhancing the biological performance of analogs include:
Modification of the Quinazoline Core (Positions 6 and 7): The 6,7-dimethoxy substitution is a common feature in many potent kinase inhibitors. These groups often extend into a solvent-exposed region of the kinase active site and can be modified to improve properties like solubility and potency. mdpi.com Design strategies include:
Varying Alkoxy Chain Length and Branching: Replacing methoxy groups with ethoxy or longer, more complex alkoxy groups can enhance van der Waals interactions and improve pharmacokinetic properties.
Introducing Solubilizing Moieties: Incorporating small, polar groups such as morpholine (B109124) or piperazine (B1678402) at these positions can improve aqueous solubility, which is often a challenge for this class of compounds.
Substitution on the 4-Anilino Ring: The nature and position of substituents on the N-phenyl ring are critical determinants of potency and selectivity. mdpi.com For the 3-nitrophenyl group in the target compound, several modifications can be explored:
Positional Isomers: Moving the nitro group to the ortho or para position can significantly alter the compound's activity and selectivity profile. SAR studies have often shown a preference for meta-substitution. nih.gov
Replacing the Nitro Group: The electron-withdrawing nitro group can be replaced with other groups to fine-tune electronic properties and explore different interactions. Potential replacements include halogens (F, Cl, Br), cyano (-CN), or trifluoromethyl (-CF3) groups. mdpi.com Electron-donating groups can also be explored to probe the electronic requirements of the target's binding site.
Hybrid Design: A "hybrid-design" approach can be employed, which involves combining the 4-anilinoquinazoline scaffold with other pharmacophores known to interact with kinase targets. For example, incorporating a diaryl urea (B33335) moiety, a feature of other known kinase inhibitors, has been explored. rsc.org
Introduction of Covalent Warheads: To achieve irreversible inhibition, which can lead to prolonged biological effects, a reactive group (a "warhead") can be introduced. These groups form a covalent bond with a specific amino acid residue (often a cysteine) in the target enzyme's active site. This strategy has been successfully used in the design of second-generation EGFR inhibitors based on the 4-anilinoquinazoline scaffold.
| Modification Site | Strategy | Example Modification | Potential Outcome |
|---|---|---|---|
| Quinazoline C6/C7 | Enhance solubility | Replace methoxy with a morpholino-ethoxy group | Improved aqueous solubility and pharmacokinetic profile. |
| Optimize van der Waals contacts | Replace methoxy with isopropoxy or cyclopropylmethoxy | Increased binding affinity and potency. | |
| Anilino Ring | Fine-tune electronics | Replace 3-nitro with 3-chloro or 3-bromo | Altered potency and selectivity against different kinases. mdpi.com |
| Probe for additional binding pockets | Introduce a substituent at the 4-position (para) | Potential for new interactions and increased affinity. | |
| Hybrid design | Incorporate a urea linkage to another aromatic ring | Multi-kinase inhibitory activity. rsc.org | |
| Overall Scaffold | Achieve irreversible inhibition | Add an acrylamide (B121943) group to the C6 position | Covalent bond formation with target, leading to prolonged inhibition. |
The successful application of these rational design strategies relies on an iterative process of design, synthesis, and biological evaluation, often supported by computational tools like molecular docking and QSAR modeling to prioritize the most promising candidates for synthesis.
Preclinical Pharmacological Investigations of 6,7 Dimethoxy N 3 Nitrophenyl Quinazolin 4 Amine and Its Analogs
In Vitro Biological Evaluations
The provided outline requires detailed information on its antiproliferative activities across diverse human tumor cell panels, comparative analyses with reference compounds, and its effects on cellular processes such as cell cycle progression and apoptosis. Without dedicated studies on 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine , it is not possible to furnish the specific, data-driven content as requested for the following sections and subsections.
Assessment of Antiproliferative Activities in Cancer Cell Lines
Evaluation across Diverse Human Tumor Cell Panels
No published studies were identified that have evaluated the antiproliferative effects of This compound across a diverse panel of human tumor cell lines.
Comparative Analysis with Reference Compounds
There is no available data from comparative studies analyzing the potency and efficacy of This compound against standard anticancer reference compounds.
Modulation of Cellular Processes in Preclinical Models
Apoptosis Induction Assays
There are no available research findings from apoptosis induction assays conducted with This compound .
In contrast, numerous studies have been published on analogs of this compound. For instance, research on other 6,7-dimethoxyquinazoline (B1622564) derivatives has demonstrated a range of biological activities. These studies, however, fall outside the strict scope of this article, which is focused solely on This compound .
Therefore, due to the absence of specific preclinical data for the requested compound, the detailed article as outlined cannot be generated at this time. Further research and publication of findings related to This compound are necessary to fulfill such a request.
Autophagy and Other Cell Death Pathway Analyses
The induction of programmed cell death is a primary mechanism for many anticancer agents. While direct studies on the effects of this compound on specific cell death pathways such as autophagy are not extensively detailed in the available literature, research on analogous quinazoline (B50416) and quinazolinone structures provides insight into the potential mechanisms of this class of compounds.
The quinazoline scaffold is a core component of many kinase inhibitors that have been shown to induce apoptosis. For instance, certain novel 4-anilinoquinazoline (B1210976) derivatives have been demonstrated to efficiently trigger apoptosis in cancer cell lines like A549. This process is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. The activation of executioner caspases, such as caspase-3, leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) Polymerase (PARP), which ultimately results in the dismantling of the cell. jofamericanscience.org
Furthermore, the interplay between apoptosis and autophagy has been observed with some quinazolinone derivatives. In studies on human leukemia MOLT-4 cells, a novel quinazolinone compound was found to induce both apoptosis, mediated by cytochrome c, and autophagy. mdpi.com Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery; it can function as a survival mechanism or as an alternative cell death pathway. The observation that a universal caspase inhibitor could block both the apoptotic and autophagic processes induced by this quinazolinone derivative suggests a complex interplay and potential crosstalk between these two major cell death pathways. mdpi.com These findings suggest that compounds based on the quinazoline framework may modulate multiple cell death pathways, although specific investigations into this compound are required to confirm its precise effects.
Enzyme Inhibition Profiling for Kinase Targets
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring is a common feature in many potent inhibitors, contributing favorably to binding affinity at the ATP-binding site of various kinases.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The 4-anilinoquinazoline core is a classic structure for EGFR inhibitors, with first-generation drugs like gefitinib (B1684475) and erlotinib (B232) based on this scaffold. mdpi.com Structure-activity relationship studies have consistently shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline ring enhances inhibitory activity against EGFR. nih.gov This substitution pattern is believed to favorably position the quinazoline core within the EGFR active site. nih.gov
| Compound | EGFR Kinase Inhibition IC50 | Reference |
|---|---|---|
| 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride (WHI-P180) | 4.0 µM | dppiv.com |
| 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol (B129727) solvate (WHI-P154) | 5.6 µM | dppiv.com |
Investigations on AXL Kinase Activity
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in tumor proliferation, survival, and metastasis. The quinazoline scaffold has been explored for its potential to inhibit AXL kinase. Research into diaminotriazoles substituted with various heterocyclic moieties has identified compounds with potent AXL inhibitory activity. nih.govnih.gov
Notably, an analog featuring a 6,7-dimethoxyquinazoline moiety demonstrated potent inhibition of AXL kinase, with activity in the sub-100 nM range. nih.gov This finding indicates that the 6,7-dimethoxyquinazoline scaffold can be effectively targeted toward AXL. However, it was also observed that compounds in this particular series displayed inhibitory activity against other kinases, such as VEGFR-2, indicating a multi-targeted profile. nih.gov Further optimization would be required to achieve selectivity if desired. Specific enzymatic inhibition data for this compound against AXL kinase has not been reported in the reviewed sources.
Studies on c-Met Tyrosine Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor development and metastasis. Aberrant HGF/c-Met signaling is a target for cancer therapy. Research has identified that the 6,7-dimethoxy substitution pattern is effective for targeting c-Met.
A series of compounds with a 6,7-dimethoxy-4-anilinoquinoline core, which is structurally very similar to the 6,7-dimethoxy-4-anilinoquinazoline scaffold, were synthesized and identified as potent inhibitors of c-Met kinase. eco-vector.com Many of these compounds exhibited inhibitory activity in the nanomolar range. For example, the most potent compound in this series, compound 12n, which features a substituted benzimidazole (B57391) moiety on the aniline (B41778) ring, showed remarkable inhibitory activity against c-Met. eco-vector.com
| Compound | c-Met Kinase Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline analog) | 0.030 ± 0.008 | eco-vector.com |
These findings suggest that the 6,7-dimethoxy-substituted heterocyclic core is a promising scaffold for the development of c-Met inhibitors.
Analysis of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGF/VEGFR signaling pathway. VEGFR-2 (also known as KDR) is a key mediator of this process, making it a major target for anti-angiogenic therapies. nih.gov
Several studies have demonstrated that derivatives of 6,7-dimethoxy-4-anilinoquinazoline are potent inhibitors of VEGFR-2 kinase. A series of such derivatives bearing a diarylamide moiety were synthesized, and many showed excellent inhibitory activity. The most potent of these, compound 14b, inhibited VEGFR-2 with an IC50 value in the low nanomolar range, demonstrating greater potency than the reference drug sorafenib (B1663141) in that particular study. Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of VEGFR-2.
| Compound | VEGFR-2 Kinase Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound 14b (a 6,7-dimethoxy-4-anilinoquinazoline analog) | 0.016 ± 0.002 | |
| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | 1.17 |
Exploration of Poly (ADP-ribose) Polymerase-1 (PARP-1) and Bromodomain-Containing Protein 4 (BRD4) Inhibition
PARP-1: PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The quinazolinone scaffold (featuring a carbonyl group at position 4) has been investigated for PARP-1 inhibition. researchgate.netnih.gov Several quinazolinone-based compounds have been synthesized and, through in silico studies, have shown a good affinity for the active site of PARP-1. researchgate.net However, it is important to note the structural distinction between quinazolin-4-ones and the quinazolin-4-amine (B77745) core of the subject compound. There is limited specific preclinical data available on the direct inhibition of PARP-1 by 4-aminoquinazoline derivatives like this compound.
BRD4: BRD4 is an epigenetic reader protein belonging to the bromodomain and extra-terminal domain (BET) family. It plays a critical role in regulating the transcription of key oncogenes, making it an attractive target in cancer therapy. The quinazoline scaffold has been identified as a promising starting point for the development of BRD4 inhibitors. Through virtual screening and subsequent optimization, a series of 4-phenylquinazoline (B11897094) derivatives were identified as novel BRD4 inhibitors. While these studies establish the potential of the broader quinazoline class to inhibit BRD4, specific investigations into the activity of this compound against BRD4 have not been reported in the reviewed literature.
Multidrug Resistance (MDR) Reversal Studies in Cell Lines
Analogs of this compound have been investigated for their capacity to counteract multidrug resistance, a major obstacle in cancer chemotherapy.
A novel series of P-glycoprotein (P-gp) inhibitors featuring a quinazoline scaffold structurally related to this compound has demonstrated significant potential in reversing P-gp-mediated multidrug resistance. One of the most promising compounds from this series, identified as 12k [N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine], showed high potency in reversing doxorubicin (B1662922) resistance in the K562/A02 cell line, which overexpresses P-gp. researchgate.net
This analog effectively increased the intracellular accumulation of doxorubicin and inhibited the efflux of another P-gp substrate, Rhodamine 123, in these resistant cells. researchgate.net Further mechanistic studies revealed that compound 12k directly suppressed P-gp's ATPase activity, a crucial function for its drug efflux pump mechanism. researchgate.net Notably, this inhibitory action was achieved without altering the expression levels of P-gp or affecting the activity of the metabolic enzyme CYP3A4, suggesting a specific interaction with the transporter's function. researchgate.net
| Activity Parameter | Cell Line | Result | Reference |
|---|---|---|---|
| Potency (EC₅₀) in Doxorubicin Resistance Reversal | K562/A02 | 57.9 ± 3.5 nM | researchgate.net |
| Effect on Doxorubicin Accumulation | K562/A02 | Increased | researchgate.net |
| P-gp Mediated Rhodamine 123 Efflux | K562/A02 | Blocked | researchgate.net |
| P-gp ATPase Activity | K562/A02 MDR Cells | Suppressed | researchgate.net |
| Effect on P-gp Expression | K562/A02 MDR Cells | No effect | researchgate.net |
In Vivo Efficacy Studies in Preclinical Animal Models
The anticancer potential of 6,7-dimethoxy-4-anilinoquinazoline analogs has been further substantiated through in vivo studies in various preclinical animal models.
An analog, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), when conjugated with epidermal growth factor (EGF), demonstrated significant in vivo efficacy in a severe combined immunodeficient (SCID) mouse model with glioblastoma xenografts. nih.govresearchgate.net In this model, administration of the EGF-P154 conjugate led to a noticeable delay in tumor progression and an improvement in tumor-free survival. nih.govresearchgate.net While control mice had a median tumor-free survival of 19 days, 40% of the mice treated with the conjugate remained tumor-free for over 58 days, with a median tumor-free survival of 40 days. nih.govresearchgate.net
Furthermore, another study on a different 6,7-dimethoxyquinazoline derivative found that multi-dose treatments led to a significant increase in the survival rate of B16F10 tumor-bearing mice. ijsrset.com This was achieved by effectively suppressing tumor volume. ijsrset.com
| Compound/Analog | Animal Model | Tumor Type | Key Findings | Reference |
|---|---|---|---|---|
| EGF-WHI-P154 Conjugate | SCID Mice | Glioblastoma Xenograft | Delayed tumor progression; Increased median tumor-free survival from 19 to 40 days. | nih.govresearchgate.net |
| Unnamed 6,7-dimethoxyquinazoline derivative | BALB/c Mice | B16F10 Melanoma | Significantly increased survival rate by suppressing tumor volume. | ijsrset.com |
Studies on radiolabeled analogs provide critical data on systemic exposure and tissue distribution. The analog 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline, labeled with Carbon-11 ([11C]PD153035), was evaluated in vivo using positron emission tomography (PET). nih.gov These studies in nude mice bearing different tumor xenografts showed that the compound could visualize the tumors within 10 minutes of injection. nih.gov
The distribution studies showed that the renal and hepatobiliary systems were the primary routes of excretion. nih.gov Importantly, the compound's accumulation in tumors was found to correlate with the level of Epidermal Growth Factor Receptor (EGFR) expression. nih.gov Further investigations in rats revealed that the parent compound is metabolized, with a major metabolite being the 7-O-demethylated form, which retains a high affinity for the EGFR target. mdpi.com The P-gp reversing analog, 12k, was also noted to possess a favorable half-life and oral bioavailability in animal models. researchgate.net
The in vivo mechanism of action for this class of compounds has been linked to the modulation of specific biomarkers. For the EGFR-targeting analog [11C]PD153035, PET imaging demonstrated that its uptake in tumors directly correlated with the levels of EGFR expression, establishing EGFR as a key in vivo biomarker for compound activity. nih.gov
Another study reported that an analog of 6,7-dimethoxyquinazoline inhibited EGFR phosphorylation at a nanomolar concentration, providing direct evidence of target engagement and modulation in a preclinical setting. mdpi.com In vivo efficacy studies also connected tumor suppression to the modulation of physical biomarkers; treatment with a potent derivative led to a decrease in the microvascular density and the mitotic index of the tumor cells in mice. ijsrset.com
Mechanistic Elucidation of Biological Actions of 6,7 Dimethoxy N 3 Nitrophenyl Quinazolin 4 Amine
Signal Transduction Pathway Modulation
There is no specific information available in the scientific literature regarding the modulation of signal transduction pathways by 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine.
Inhibition of Downstream Signaling Cascades (e.g., MAPK, AKT)
No research data could be found that specifically investigates the inhibitory effects of this compound on downstream signaling cascades such as the MAPK or AKT pathways.
Regulation of Gene Expression Profiles
There are no published studies detailing how this compound may regulate gene expression profiles in any biological system.
Molecular Interactions with Target Proteins
Specific molecular targets for this compound have not been identified in the available scientific literature.
Binding Site Analysis within Kinase Domains
Without identified protein targets, no analysis of the binding site of this compound within kinase domains can be conducted.
Allosteric Modulation Studies
There is no information from published research to suggest or detail any allosteric modulation effects of this compound.
Cellular Responses and Phenotypic Changes
Specific cellular responses and phenotypic changes induced by this compound have not been characterized in the scientific literature.
Induction of Reactive Oxygen Species (ROS)
There is no available data on the induction of Reactive Oxygen Species (ROS) by this compound.
Mitochondrial Membrane Potential Perturbations
Information regarding the effects of this compound on mitochondrial membrane potential is not present in the reviewed scientific literature.
Caspase Activation and PARP Cleavage Mechanisms
There are no specific studies on the activation of caspases or the cleavage of Poly (ADP-ribose) polymerase (PARP) induced by this compound.
Potential Therapeutic Applications and Future Research Directions
Conceptualization of Therapeutic Areas for 6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
The exploration of therapeutic applications for this compound is largely inferential, based on the well-documented activities of structurally similar quinazoline (B50416) derivatives.
The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for targeting protein kinases, enzymes that are often dysregulated in cancer. researchgate.net Numerous derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation of various cancer cells. nih.gov
Research on related 6,7-dimethoxy-4-anilinoquinazoline compounds has demonstrated significant preclinical anticancer activity. For instance, the derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed potent cytotoxic effects against human glioblastoma cell lines, inducing apoptotic cell death. researchgate.netnih.gov This suggests that the 6,7-dimethoxyquinazoline (B1622564) core is a viable scaffold for developing agents against aggressive brain tumors. Further studies on other N-aryl-substituted 6,7,8-trimethoxy-4-aminoquinazolines have identified compounds with greater efficacy against gastric cancer cell lines than the standard chemotherapy agent epirubicin, with their mechanism linked to the inhibition of the ERK1/2 signaling pathway. nih.gov
Given these precedents, this compound is conceptualized as a candidate for oncology research. The 3-nitrophenyl group could influence the molecule's binding affinity and selectivity for various kinase targets. Preclinical investigation would be necessary to evaluate its antiproliferative activity across a panel of human cancer cell lines and to identify its specific molecular targets within cancer-related signaling pathways.
Table 1: Preclinical Anticancer Activity of Related 6,7-Dimethoxyquinazoline Derivatives
| Compound Name | Cancer Model | Key Findings | Reference(s) |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | Human Glioblastoma Cells (U373, U87) | Exhibited significant cytotoxicity; induced apoptosis. | researchgate.netnih.gov |
| N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine derivative (12k) | P-glycoprotein-mediated Multidrug Resistant Cancer Cells (K562/A02) | Potently reversed multidrug resistance by inhibiting P-glycoprotein. | nih.gov |
| 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivative (Tg11) | Gastric Cancer Cell Line (SGC7901) | Showed potent inhibition of cell proliferation (IC50 = 0.434 μM); inhibited EGF-induced ERK1/2 phosphorylation. | nih.gov |
The versatility of the quinazoline scaffold extends beyond oncology, with various derivatives demonstrating a wide spectrum of pharmacological effects. ymerdigital.comnih.gov This broad activity profile suggests that this compound could also be investigated for other therapeutic uses.
Antimicrobial Activity: Quinazolinone derivatives have been shown to possess antibacterial and antifungal properties. nih.gov For example, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid displayed broad-spectrum antimicrobial activity. nih.gov This indicates the potential of the 6,7-dimethoxy substituted core in the development of new anti-infective agents.
Anti-inflammatory Activity: Several classes of quinazoline and quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory properties. ijmpr.innih.govmdpi.comfabad.org.tr The anti-inflammatory potential often stems from the inhibition of key inflammatory mediators. nih.govresearchgate.net The structural features of this compound warrant its evaluation in preclinical models of inflammation.
Anticonvulsant Activity: The quinazolin-4(3H)-one ring system is a known pharmacophore for anticonvulsant activity, with some derivatives showing efficacy comparable to standard drugs like diazepam. nih.govmdpi.com The mechanism is thought to involve modulation of GABA-A receptors. mdpi.com Although the subject compound is a quinazolin-4-amine (B77745), the shared core structure makes it a candidate for anticonvulsant screening, particularly in models like maximal electroshock (MES) induced seizures. nih.govidosi.org
Antimalarial Activity: Research into 6,7-dimethoxyquinazoline-2,4-diamines has identified compounds with high antimalarial activity, highlighting them as promising leads for new drugs against malaria. distantreader.org
Cerebroprotective Activity: Novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have been synthesized and tested for their ability to protect against cerebral ischemia in animal models. distantreader.org Certain compounds demonstrated significant cerebroprotective effects, making this another potential, albeit speculative, avenue of research for the this compound structure. distantreader.org
Strategies for Lead Optimization and Preclinical Development
Assuming initial screenings identify promising activity for this compound, subsequent efforts would focus on lead optimization to enhance its therapeutic profile.
Lead optimization is a critical process in drug discovery that involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, this could involve several strategies:
Modification of the 4-Anilino Ring: The substitution pattern on the N-phenyl ring is crucial for activity. researchgate.net The nitro group at the 3-position could be replaced with a wide array of other functional groups (e.g., halogens, alkyl, alkoxy, amino groups) to explore structure-activity relationships (SAR) and optimize target binding. nih.gov
Alterations to the Quinazoline Core: While the 6,7-dimethoxy substitution is often associated with potent activity, modifications at other positions of the quinazoline ring, such as the 2- or 5-positions, could be explored to fine-tune the molecule's properties.
Bioisosteric Replacement: The quinazoline core itself could be replaced with other heterocyclic systems to create novel scaffolds with potentially different biological activities or improved drug-like properties.
The goal of these modifications would be to generate next-generation derivatives with superior efficacy and a better safety profile, making them suitable candidates for further preclinical development. semanticscholar.org
In modern therapeutics, particularly in oncology, combination therapies are becoming the standard of care. Combining drugs with different mechanisms of action can lead to synergistic effects and overcome drug resistance. Preclinical research would be essential to explore the potential of this compound in combination regimens.
For example, if the compound is identified as a kinase inhibitor, it could be combined with cytotoxic chemotherapy, immunotherapy, or other targeted agents. A key area of investigation is combining targeted agents with DNA damage response (DDR) inhibitors. For instance, preclinical studies have shown that combining a targeted alpha-particle therapy with an ATR inhibitor results in significant tumor growth inhibition at doses where single agents are ineffective. nih.gov Such a mechanism-based rationale could be applied to a quinazoline-based kinase inhibitor, exploring its potential to sensitize cancer cells to other therapies in various xenograft models. nih.gov
Advanced Research Methodologies and Technological Advancements
The discovery and development of novel quinazoline derivatives are significantly accelerated by modern research technologies. researchgate.netnih.gov
Advanced Synthesis Techniques: Modern organic synthesis has moved beyond traditional refluxing methods. nih.gov Techniques such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions (e.g., palladium-copper co-catalyzed reactions), and one-pot multi-component reactions are now widely used. researchgate.netmdpi.comfrontiersin.org These methods offer numerous advantages, including shorter reaction times, higher yields, and access to a greater diversity of chemical structures, which is crucial for building libraries of derivatives for screening and lead optimization. frontiersin.org
Computational and In-Silico Tools: Computer-aided drug design (CADD) plays a pivotal role in modern drug discovery. Molecular docking studies are routinely used to predict how a compound like this compound might bind to the active site of a target protein, such as a kinase. nih.govijfmr.com These in-silico models help to rationalize observed biological activities, guide the design of next-generation compounds, and predict ADME (absorption, distribution, metabolism, and excretion) properties before synthesis is even attempted. nih.govresearchgate.net
The integration of these advanced synthetic and computational methodologies provides a powerful platform for efficiently exploring the therapeutic potential of this compound and developing optimized, clinically relevant drug candidates.
High-Throughput Screening Approaches
To efficiently explore the therapeutic potential of this compound, high-throughput screening (HTS) methodologies are indispensable. These automated platforms enable the rapid assessment of the compound against large panels of biological targets, providing a comprehensive overview of its activity profile.
Biochemical Assays: Initial HTS campaigns would likely involve biochemical assays to determine the compound's inhibitory activity against a broad spectrum of protein kinases. Enzyme-coupled fluorescence assays, which detect the universal kinase product adenosine (B11128) diphosphate (B83284) (ADP), are a cost-effective and robust method for large-scale screening. nih.gov Such screens can quickly identify the primary kinase targets of the compound and provide initial data on its selectivity. For instance, a library of quinazoline derivatives can be screened against kinases like EGFR, VEGFR, and others implicated in cancer progression. rsc.org
Cell-Based Assays: Following biochemical profiling, cell-based HTS assays are crucial for evaluating the compound's efficacy in a more biologically relevant context. These assays can measure various cellular responses, including cell proliferation, apoptosis, and cell cycle arrest. nih.gov For example, the compound could be tested against a panel of cancer cell lines known to overexpress specific kinases. The National Cancer Institute's 60-cell line screen (NCI-60) is a powerful tool for identifying patterns of cellular activity and can provide clues about the compound's mechanism of action.
The data generated from these HTS approaches would be instrumental in building a preliminary structure-activity relationship (SAR) profile for this class of compounds and prioritizing it for further preclinical development.
Proteomic and Metabolomic Profiling
To gain a deeper understanding of the cellular impact of this compound, proteomic and metabolomic profiling techniques are employed. These "omics" technologies provide a global snapshot of the changes in protein expression and metabolite levels within a cell upon treatment with the compound.
Proteomic Approaches: Chemical proteomics is a powerful tool for identifying the direct and indirect protein targets of a small molecule. researchgate.net One common method involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified and quantified using mass spectrometry. This approach can confirm the primary targets identified in HTS and may reveal novel, off-target interactions that could contribute to the compound's therapeutic effects or potential side effects. For quinazoline derivatives, this technique has been used to identify novel targets beyond the well-established ones. nih.gov
Metabolomic Approaches: Metabolomics provides a functional readout of the cellular state by quantifying the levels of endogenous metabolites. Treatment of cancer cells with EGFR inhibitors, a class to which this compound likely belongs, is known to cause significant metabolic reprogramming. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the metabolome of cells treated with the compound. This can reveal which metabolic pathways are perturbed, offering insights into the compound's mechanism of action and potentially identifying biomarkers of response. For example, alterations in glucose metabolism, amino acid pathways, and lipid profiles are commonly observed with EGFR-targeted therapies. nih.gov
The integration of proteomic and metabolomic data can provide a comprehensive systems-level understanding of how this compound exerts its effects on a cell.
Broader Implications for Drug Discovery and Chemical Biology
The study of this compound and its analogs has broader implications for the fields of drug discovery and chemical biology.
Scaffold for Further Optimization: The 4-anilinoquinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Detailed investigation of the structure-activity relationships of compounds like this compound can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, modifications to the 3-nitrophenyl group could be explored to enhance interactions with the target kinase or to modulate the compound's solubility and metabolic stability.
Chemical Probes: Well-characterized molecules can serve as valuable chemical probes to interrogate biological systems. If this compound is found to be a potent and selective inhibitor of a particular kinase, it can be used as a tool to study the role of that kinase in various cellular processes. Furthermore, the compound could be functionalized with tags (e.g., fluorescent dyes, biotin) to create probes for use in cellular imaging and affinity-based proteomics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6,7-dimethoxyquinazolin-4-amine derivatives, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example, 4-chloro-6,7-dimethoxyquinazoline intermediates react with amines (e.g., 3-nitrophenylamine) under reflux in polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃. Microwave-assisted synthesis (e.g., 80°C, 24 hours) improves yields (up to 90%) by accelerating kinetics .
- Critical Parameters : Solvent choice (e.g., THF/i-PrOH mixtures for solubility), stoichiometry (4:1 amine:chloroquinazoline ratio), and purification methods (HPLC, silica chromatography) are critical. Contamination by dehalogenation byproducts requires careful monitoring via LC-MS .
Q. How is structural characterization of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine performed?
- Analytical Techniques :
- 1H/13C NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons from the quinazoline and nitrophenyl groups resonate at δ 7.5–8.5 ppm. Coupling patterns confirm substitution positions .
- HRMS : Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., C₁₆H₁₄N₄O₄ requires m/z 326.1012).
- HPLC Purity : >95% purity is achievable via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights exist for 6,7-dimethoxyquinazolin-4-amine derivatives as kinase inhibitors?
- Biological Targets : Analogues (e.g., BIX-01294) inhibit histone methyltransferases (e.g., GLP/G9a) and tyrosine kinases (e.g., Src, Lck) via ATP-competitive binding. The 3-nitrophenyl group enhances π-π stacking in hydrophobic kinase pockets .
- Experimental Validation :
- IC₅₀ Determination : Use fluorescence polarization assays with recombinant kinases (e.g., Src IC₅₀ = 44 nM).
- Cellular Assays : Measure antiproliferative effects in cancer lines (e.g., HCT-116) via MTT assays, correlating with ROS induction and EGFR inhibition .
Q. How can structure-activity relationships (SAR) guide optimization of quinazolin-4-amine derivatives?
- Key Modifications :
- Methoxy Groups : Essential for kinase binding; removal reduces potency by >10-fold.
- N-Substituents : Bulky groups (e.g., morpholinopropyl) improve selectivity for BTK over VEGFR2 (e.g., 0.32 μM vs. 30 μM IC₅₀) .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Case Example : Discrepancies in IC₅₀ values for BTK inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategy :
- Standardize Assays : Use consistent ATP levels (1 mM) and buffer systems (HEPES, pH 7.5).
- Control Compounds : Include reference inhibitors (e.g., Ibrutinib) to validate experimental setups .
Q. What are the best practices for handling and storing 6,7-dimethoxyquinazolin-4-amine derivatives?
- Storage : Store as lyophilized solids at -20°C under argon to prevent oxidation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. LC-MS monitoring is advised to detect degradation (e.g., nitro group reduction to amine) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
